2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341088
InChI: InChI=1S/C18H17FN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23)
SMILES:
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.3 g/mol

2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide

CAS No.:

Cat. No.: VC16341088

Molecular Formula: C18H17FN2O2

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide -

Specification

Molecular Formula C18H17FN2O2
Molecular Weight 312.3 g/mol
IUPAC Name 2-(6-fluoroindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
Standard InChI InChI=1S/C18H17FN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23)
Standard InChI Key IFHUXZKAWYPUDM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a bicyclic indole scaffold with a fluorine atom at the 6-position of the indole ring. The acetamide group at the 1-position is linked to a para-substituted phenyl ring bearing a hydroxyethyl moiety . This arrangement introduces both hydrophobic (indole, phenyl) and hydrophilic (hydroxyethyl, acetamide) regions, influencing its solubility and interaction with biological targets.

The fluorine atom enhances electron-withdrawing effects, potentially stabilizing the indole ring and modulating electronic interactions with target proteins. The hydroxyethyl group contributes to hydrogen-bonding capacity, which may improve water solubility and pharmacokinetic properties compared to non-polar indole derivatives .

Physicochemical Data

Key properties are summarized in Table 1:

PropertyValue
CAS Number1144446-12-7
Molecular FormulaC18H17FN2O2\text{C}_{18}\text{H}_{17}\text{FN}_{2}\text{O}_{2}
Molecular Weight312.3 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP (Predicted)~2.1 (estimated via analogs)

Table 1: Physicochemical properties of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Indole Functionalization: Fluorination at the 6-position of indole using electrophilic fluorinating agents like Selectfluor® under controlled conditions.

  • Acetamide Coupling: Reaction of the fluorinated indole with chloroacetyl chloride, followed by nucleophilic substitution with 4-(2-hydroxyethyl)aniline .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields averaging 60–70%.

Critical parameters include maintaining an inert atmosphere (nitrogen/argon) to prevent oxidation and precise temperature control (40–60°C) during coupling reactions .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms the presence of indole protons (δ 7.2–7.8 ppm), fluorine-coupled aromatic signals (δ 6.9–7.1 ppm), and hydroxyethyl protons (δ 3.6–4.0 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 313.1 [M+H]+^+ .

Comparative Analysis with Structural Analogs

Analog: 2-(6-Fluoro-2-Phenyl-1H-Indol-3-yl)-N,N-Dipropyl-Acetamide

This analog (PubChem CID 10089372) replaces the hydroxyethyl group with dipropylamide and adds a phenyl group at the indole 2-position . Key differences include:

  • Increased LogP: 3.8 vs. 2.1, enhancing blood-brain barrier permeability .

  • Reduced Solubility: <0.1 mg/mL in aqueous buffers vs. 1.2 mg/mL for the hydroxyethyl variant .

  • Divergent Activity: The analog shows stronger affinity for dopamine receptors but weaker anti-inflammatory effects .

Table 2: Comparative properties of indole-based acetamides.

PropertyHydroxyethyl VariantDipropyl-Phenyl Analog
Molecular Weight312.3 g/mol352.4 g/mol
LogP2.13.8
Aqueous Solubility1.2 mg/mL<0.1 mg/mL
Primary TargetCOX-2Dopamine D2 Receptor

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